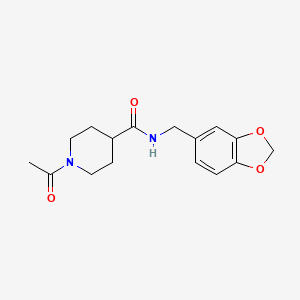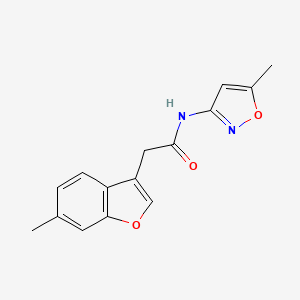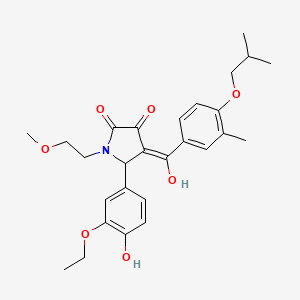![molecular formula C22H25NO2 B5373848 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as BPU, is a chemical compound that has been synthesized and studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth and metastasis, and the modulation of immune system function. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has several advantages for use in lab experiments, including its high degree of purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its limited availability.
Direcciones Futuras
There are several future directions for research involving 8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, including the development of new derivatives with improved efficacy and safety profiles, the identification of new targets for this compound in cancer cells and other disease states, and the investigation of this compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways and systems.
Métodos De Síntesis
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized through a multi-step process involving the reaction of 4-biphenylylmethyl chloride with 1,8-diaminooctane, followed by cyclization and oxidation. The resulting compound has been shown to have a high degree of purity and stability, making it suitable for use in scientific research applications.
Aplicaciones Científicas De Investigación
8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential use in a variety of scientific research applications, including cancer treatment, drug discovery, and neurodegenerative disease research. In cancer treatment, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
9-[(4-phenylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21-11-13-22(12-4-16-25-22)14-15-23(21)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWHVATWWMRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[4-(allylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5373790.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)

![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5373840.png)
![N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)

![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5373866.png)
![3-(3-hydroxypropyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5373870.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5373872.png)